Curculigine C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBAMINDPCFIK-CWADMIAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162479 | |
| Record name | Curculigine C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143601-11-0 | |
| Record name | Curculigine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curculigine C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Purification Methodologies of Curculigine C
Botanical Sources and Extraction Techniques
Curculigine C is primarily found in plants belonging to the Curculigo genus. The initial and critical stage in its isolation involves extracting the compound from the plant matrix, most commonly the rhizomes.
The rhizomes of Curculigo orchioides Gaertn. are a well-documented source of this compound and related phenolic glycosides. researchgate.net A common protocol involves reflux extraction using an aqueous ethanol (B145695) solution. In a typical procedure, the dried and powdered rhizomes are extracted three times with 75% aqueous ethanol. researchgate.net Following extraction, the combined filtrates are concentrated under a vacuum at approximately 50°C. This crude extract then undergoes liquid-liquid partitioning, a process that separates compounds based on their differential solubility in immiscible solvents. The extract is sequentially partitioned against petroleum ether, ethyl acetate, and n-butanol to yield fractions of varying polarity, which facilitates the subsequent isolation steps. researchgate.net
Alternative protocols may utilize methanol (B129727) for the initial extraction. nih.gov The choice of solvent and extraction conditions, such as temperature and duration, are optimized to maximize the yield of the target phenolic compounds. thieme-connect.com For instance, studies optimizing the extraction of phenolic glycosides from Curculigo rhizomes have systematically evaluated factors including ethanol concentration, extraction time, and solvent-to-material ratio to establish the most efficient conditions.
**Table 1: Example Extraction Protocol for Phenolic Glycosides from *C. orchioides***
| Step | Parameter | Description | Source |
|---|---|---|---|
| 1. Preparation | Material | Dried, powdered rhizomes of Curculigo orchioides | researchgate.net |
| 2. Extraction | Solvent | 75% aqueous ethanol | researchgate.net |
| Method | Reflux extraction (repeated 3 times) | researchgate.net | |
| 3. Concentration | Technique | Vacuum concentration | researchgate.net |
| Temperature | ~50°C | researchgate.net | |
| 4. Partitioning | Solvents | Petroleum ether, ethyl acetate, n-butanol | researchgate.net |
This compound has also been identified in the rhizomes of Curculigo latifolia. f1000research.com The chemical composition of ethanolic rhizome extracts from this species has been analyzed using highly sensitive methods like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). f1000research.com General extraction procedures for C. latifolia involve using solvents such as distilled water or a graded maceration process with hexane, ethyl acetate, and finally ethanol to separate compounds based on polarity. researchgate.netgoogle.comgoogle.com
Beyond the Curculigo genus, this compound has also been isolated from Hypoxis aurea, indicating its presence in other related plant families. The isolation from these sources generally follows similar principles of solvent extraction followed by chromatographic purification.
Extraction Protocols from Curculigo orchioides Rhizomes
Chromatographic Separation Strategies for this compound
Following initial extraction and partitioning, the resulting crude fractions contain a complex mixture of compounds. Chromatography is the essential methodology employed to separate and purify this compound from these mixtures.
Conventional column chromatography is a foundational technique used for the initial fractionation of the crude extract. This method separates molecules based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. For the isolation of this compound and other phenolic compounds from Curculigo extracts, silica (B1680970) gel and Sephadex LH-20 are the most commonly used stationary phases. researchgate.net
A typical workflow involves first passing the extract through a macroporous resin column (e.g., D101 resin) to remove highly nonpolar or polar impurities. znaturforsch.com The enriched fraction is then subjected to silica gel column chromatography. znaturforsch.comnih.gov Elution is performed using a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, which is gradually increased in polarity to sequentially release compounds from the silica gel. znaturforsch.com
Fractions obtained from the silica gel column are often further purified using Sephadex LH-20 column chromatography. researchgate.netznaturforsch.com Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that separates molecules based on a combination of molecular size exclusion and partition chromatography in organic solvents. cytivalifesciences.com Elution with solvents like ethanol or methanol is effective for separating phenolic glycosides and removing smaller impurities. znaturforsch.comresearchgate.net The process requires the gel to be properly swelled in the chosen solvent before packing the column, and a slow flow rate is often maintained to prevent column compression and ensure optimal resolution. researchgate.net
Table 2: Common Stationary Phases in Conventional Chromatography for this compound Isolation
| Stationary Phase | Separation Principle | Typical Mobile Phase | Purpose | Source |
|---|---|---|---|---|
| Silica Gel | Adsorption | Chloroform-Methanol gradient | Initial fractionation of crude extract | researchgate.netznaturforsch.com |
| Sephadex LH-20 | Size Exclusion / Partition | Ethanol or Methanol | Further purification of fractions | researchgate.netznaturforsch.comcytivalifesciences.com |
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique indispensable for the final purification of this compound. Semi-preparative HPLC is specifically employed to isolate pure compounds from the enriched fractions obtained through conventional column chromatography. researchgate.net
This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to superior separation efficiency compared to conventional chromatography. For the isolation of phenolic compounds from C. orchioides, reversed-phase HPLC is frequently used. impactfactor.org A representative semi-preparative method might utilize a C18 column, where the stationary phase is nonpolar. impactfactor.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid additive such as trifluoroacetic acid (TFA) to improve peak shape. impactfactor.org A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute compounds of increasing hydrophobicity.
Table 3: Representative Semi-Preparative HPLC Conditions for Isolating Curculigo Glycosides
| Parameter | Specification | Example | Source |
|---|---|---|---|
| System | Semi-Preparative HPLC | Gilson gradient system | impactfactor.org |
| Column | Reversed-Phase C18 | Ultrasep ES 100 RP C18 (250mm x 8.0 mm, 6µm) | impactfactor.org |
| Mobile Phase A | Aqueous | Water with 0.0025% Trifluoroacetic Acid (TFA) | impactfactor.org |
| Mobile Phase B | Organic | 80% Acetonitrile + 20% Mobile Phase A | impactfactor.org |
| Flow Rate | - | 2.0 mL/min | impactfactor.org |
| Detection | UV Wavelength | 286 and 306 nm | impactfactor.org |
| Elution | Gradient | 5% to 100% B over 50 minutes | impactfactor.org |
To improve efficiency and yield, advanced preparative chromatography techniques have been applied to the isolation of compounds from Curculigo orchioides. One of the most effective of these is High-Speed Counter-Current Chromatography (HSCCC). researchgate.netresearchgate.net
HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and leading to high recovery rates. researchgate.net The technique relies on partitioning the sample between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force.
The successful isolation of curculigoside (B1669338) and curculigoside B from C. orchioides has been achieved using HSCCC, demonstrating its suitability for this class of compounds. researchgate.netresearchgate.net The process involves the careful selection of a two-phase solvent system, with a mixture of ethyl acetate, ethanol, and water being effective. researchgate.net By optimizing parameters such as the solvent system, flow rate, separation temperature, and revolution speed, researchers can achieve high purity (over 99%) and recovery (over 92%) of target glycosides in a single step from a pre-cleaned extract. researchgate.net This method is more efficient than conventional techniques that are often tedious and time-consuming. researchgate.net Other advanced approaches include mass spectrometry-guided isolation, which uses MS data to target and isolate specific compounds from complex mixtures. nih.gov
Molecular Networking-Guided Isolation Approaches
Molecular networking has emerged as a highly efficient strategy for accelerating the discovery and isolation of natural products by enabling rapid dereplication and visualization of chemical diversity within complex biological extracts. researchgate.netnih.govmdpi.com This approach, primarily utilizing the Global Natural Products Social (GNPS) web-based ecosystem, processes and organizes tandem mass spectrometry (MS/MS) data to generate structured visualizations of molecular families. ucsd.edu In a molecular network, individual molecules are represented as nodes, and the similarity between their MS/MS fragmentation spectra is represented by edges connecting these nodes. Molecules with high structural similarity, such as analogues within a compound class, therefore group together into distinct clusters. nih.gov
The application of this methodology has been demonstrated in the chemical investigation of Curculigo species, the natural source of this compound and its related compounds. researchgate.netnih.gov While no specific paper details the molecular networking-guided isolation of this compound itself, studies on Curculigo orchioides extracts showcase the technique's powerful application for targeting the broader class of chlorophenolic glycosides to which this compound belongs.
In one notable study, researchers applied molecular networking analysis to the ethyl acetate-soluble fraction of C. orchioides rhizomes. researchgate.net The analysis was enhanced by using advanced in silico tools integrated within the GNPS framework. The MolNetEnhancer workflow, for instance, automatically classified the chemical families present in the extract using the ClassyFire tool, identifying a major cluster as phenolic glycosides. researchgate.netnih.gov Furthermore, the Network Annotation Propagation (NAP) tool was used for in silico structural prediction of the nodes within this cluster. researchgate.netnih.gov This analysis led to the accurate prediction of the major node in the phenolic glycoside cluster as Curculigine A, a close structural analogue of this compound. researchgate.net This successful prediction guided the subsequent targeted chromatographic isolation, which yielded six previously undescribed chlorophenolic glycosides along with eleven known phenolic compounds. researchgate.net
This research exemplifies how molecular networking serves as a powerful guide for isolation. By providing a global view of the chemical constituents and predicting the identities of compounds prior to isolation, the technique allows researchers to prioritize fractions and target specific molecules or chemical classes of interest, significantly streamlining the discovery process for compounds like this compound. researchgate.netacs.org
The key data generated and analyzed during a typical molecular networking workflow to guide the isolation of compounds from Curculigo is detailed in the table below.
| Parameter | Description | Example from Curculigo Research |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule (ion) selected for fragmentation. Each ion is represented as a node in the network. | In analyses of C. orchioides, various nodes corresponding to the m/z of known and unknown phenolic glycosides and triterpenoids are detected. nih.gov |
| MS/MS Spectrum | The fragmentation pattern of a precursor ion, which serves as a structural fingerprint. Spectra are compared to generate the network. | The fragmentation of related compounds like Curculigine A and other glycosides shows similar neutral losses (e.g., loss of sugar moieties), resulting in high cosine similarity scores. researchgate.netmdpi.com |
| Cosine Similarity Score | A metric (ranging from 0 to 1) that quantifies the similarity between two MS/MS spectra. In the network, this is represented by the edge between two nodes. | A high cosine score between an unknown node and a library-matched node (e.g., Curculigine A) suggests they are structural analogues. researchgate.netnih.gov |
| Molecular Cluster | A group of interconnected nodes that share high spectral similarity, representing a "molecular family" of structurally related compounds. | Studies on C. orchioides have identified distinct clusters for phenolic glycosides and cycloartane-type triterpenoids. researchgate.netnih.gov |
| In Silico Annotation (NAP) | A prediction of the chemical structure for a node based on fragmentation analysis and comparison to in silico and experimental spectral libraries. | The structure of Curculigine A was accurately predicted using NAP, guiding its targeted isolation from a C. orchioides extract. researchgate.net |
| Chemical Classification (MolNetEnhancer) | Automated chemical ontology classification of molecular clusters based on predicted structures. | Clusters in C. orchioides extracts were automatically classified as "Phenolic Glycosides" or "Triterpenoids", focusing the isolation efforts. researchgate.netnih.gov |
Advanced Structural Elucidation of Curculigine C
Spectroscopic Analysis for Structure Determination
The foundational work of determining the planar structure and connectivity of Curculigine C relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, supplemented by ultraviolet-visible and infrared spectroscopy.
NMR spectroscopy is indispensable for delineating the carbon-hydrogen framework of this compound. The structural elucidation is built upon a comprehensive analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. researchgate.netnih.govresearchgate.net
¹H NMR (Proton NMR): This technique identifies all the hydrogen atoms in the molecule, providing information about their chemical environment, multiplicity (splitting patterns), and integration (number of protons). For this compound, the ¹H NMR spectrum would reveal characteristic signals for the methyl and methoxy (B1213986) protons on the aromatic ring, the anomeric protons of the xylose and glucose units, and the remaining sugar protons. The coupling constants (J-values) of the anomeric protons are critical for determining their relative stereochemistry.
¹³C NMR: This spectrum details the chemical environment of each carbon atom. The spectrum of this compound would show distinct signals for the aromatic carbons (including those bonded to chlorine and oxygen), the methyl and methoxy carbons, and the carbons of the two sugar moieties.
2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same spin system, allowing for the tracing of connections within each sugar ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for this type of structure. It reveals correlations between protons and carbons that are two or three bonds away. For this compound, HMBC is essential for connecting the aglycone to the sugar chain by showing a correlation between the anomeric proton of the glucose unit and the phenolic oxygen-bearing carbon. It also confirms the (1→6) linkage between the xylose and glucose units by showing a correlation between the anomeric proton of xylose and C-6 of glucose. acs.org
The combined data from these experiments allow for the complete assignment of all proton and carbon signals, thereby constructing the full planar structure of the molecule. researchgate.nettandfonline.com
Table 1: Expected ¹H and ¹³C NMR Signals for the Structural Moieties of this compound Note: This table is representative of expected chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.
| Structural Moiety | Atom | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |
|---|---|---|---|
| Aglycone | Aromatic -CH₃ | ~2.4 | ~16-20 |
| Aromatic -OCH₃ | ~3.8 | ~55-60 | |
| Aromatic C-Cl | - | ~125-135 | |
| Aromatic C-O | - | ~150-160 | |
| Glucose | Anomeric H-1' | ~4.5-5.0 (d) | ~102-106 |
| Sugar Protons | ~3.2-4.0 | ~60-80 | |
| C-6' (linked) | ~3.8-4.2 | ~68-72 | |
| Xylose | Anomeric H-1'' | ~4.4-4.9 (d) | ~104-107 |
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. mdpi.com
HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision. acs.orgnih.gov This allows for the unambiguous determination of the molecular formula of this compound. Early studies also utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS) for this purpose. nih.govnih.gov
MS/MS (Tandem Mass Spectrometry): This technique involves the isolation of the molecular ion (or a primary fragment) and its subsequent fragmentation. mdpi.com The resulting fragmentation pattern provides direct evidence for the sequence of the molecular components. For this compound, MS/MS analysis would show characteristic losses corresponding to the sugar units. A typical fragmentation pathway for such O-glycosides involves the cleavage of the glycosidic bonds. acs.orgfigshare.com One would expect to observe:
The initial loss of the terminal xylose unit (a neutral loss of 132 Da).
A subsequent loss of the glucose unit (a neutral loss of 162 Da), leaving the protonated aglycone.
This sequential fragmentation confirms the order of the sugar units and their connection to the aglycone.
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Information Obtained | Example for this compound |
|---|---|---|
| HRESIMS | Molecular Formula Determination | Provides exact mass to confirm C₁₉H₂₃Cl₃O₁₀ |
| MS/MS | Structural Fragmentation | [M+H]⁺ → [M+H - 132]⁺ → [M+H - 132 - 162]⁺ |
UV-Vis and IR spectroscopy provide complementary information about the electronic properties and functional groups within the molecule.
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. ijrps.com The aromatic ring in the aglycone of this compound acts as a chromophore, producing strong absorbance in the ultraviolet region. scispace.comresearchgate.net The position of the absorption maxima (λmax) can provide evidence for the type and extent of substitution on the phenolic ring. fip.org
IR Spectroscopy: Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations (stretching, bending). mdpi.comresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of key functional groups. scispace.comfip.org
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-3000 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Ether (C-O-C) | C-O Stretch | 1050-1250 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and absolute stereochemistry. acs.orgnih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, obtaining a suitable single crystal for analysis would provide an unambiguous confirmation of its entire structure, including the absolute configuration of the sugar moieties and the conformation of the glycosidic linkages. However, based on available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. This is often due to challenges in obtaining crystals of sufficient quality and size, a common hurdle in natural product chemistry.
While data for this compound itself is unavailable, the utility of this technique has been demonstrated for other complex natural products isolated from the Curculigo genus, where it has been used to definitively establish their absolute configurations. nih.gov
Stereochemical Assignments and Conformational Studies
The stereochemistry of this compound is a critical aspect of its structure, defined primarily by the chiral centers within its two sugar units.
Stereochemical Assignments: The full name, 2,4,6-trichloro-3-methyl-5-methoxyphenol-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, contains the key stereochemical descriptors. thieme-connect.comnih.gov
D-Xylose and D-Glucose: The "D" designation refers to the absolute configuration of the stereocenter furthest from the carbonyl group in the linear form of the sugars, which is the most common form in nature. This was likely confirmed during the original elucidation through chemical evidence or comparison to standards. nih.gov
β-Glycosidic Linkages: The "β" (beta) descriptor refers to the configuration of the anomeric carbon (C-1 of glucose and C-1 of xylose). In the chair conformation of the pyranose rings, a β-linkage means the bond from the anomeric carbon to the oxygen atom is in an equatorial position. This is typically determined from the ¹H NMR spectrum, where a large coupling constant (J) between H-1 and H-2 (typically > 7 Hz) is characteristic of a trans-diaxial relationship, indicating a β-anomer.
Biosynthetic Pathway Elucidation of Curculigine C
Proposed Precursor Compounds and Hypothetical Metabolic Intermediates
The biosynthesis of Curculigine C is hypothesized to originate from primary metabolic pathways, branching off to create the specialized scaffold of the final molecule. While the complete pathway has not been fully elucidated, analysis of its chemical structure allows for the proposal of likely precursors and intermediates. The structure of this compound is identified as 2,4-dichloro-3-methyl-5-methoxy-phenol-O-β-D-apiofuranosyl-(1–6)-β-D-glucopyranoside. thieme-connect.comthieme-connect.com
The aglycone core, a substituted phenolic ring, is likely derived from the polyketide pathway . This pathway utilizes simple acyl-CoA units, such as acetyl-CoA and malonyl-CoA, which are condensed by a polyketide synthase (PKS) enzyme to form a linear poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization to generate the phenolic ring structure.
Subsequent modifications to this core are proposed to involve several key steps. The methyl and methoxy (B1213986) groups are likely installed by methyltransferase enzymes using S-adenosyl methionine (SAM) as the methyl donor. The two chlorine atoms are incorporated by a specific halogenase enzyme, a crucial step that defines this class of compounds. mdpi.com The complex sugar moiety, an apiofuranosyl-glucopyranoside, is assembled from activated sugar molecules (UDP-sugars) and attached to the phenolic core by glycosyltransferases.
The table below summarizes the proposed precursor compounds for the biosynthesis of this compound.
| Component of this compound | Proposed Precursor(s) | Originating Metabolic Pathway |
| Phenolic Ring | Acetyl-CoA, Malonyl-CoA | Polyketide Synthesis |
| Methyl Group | S-Adenosyl Methionine (SAM) | One-Carbon Metabolism |
| Methoxy Group | S-Adenosyl Methionine (SAM) | One-Carbon Metabolism |
| Chlorine Atoms | Chloride ions (Cl⁻) | - |
| Glucose Moiety | UDP-Glucose | Carbohydrate Metabolism |
| Apiose Moiety | UDP-Apiose | Carbohydrate Metabolism |
Enzymatic Transformations and Pathway Steps Identification
The conversion of simple precursors into the complex structure of this compound requires a series of specific enzymatic reactions. While the individual enzymes responsible for this pathway in Curculigo orchioides have not yet been isolated and characterized, their functions can be inferred based on the required chemical transformations. nih.gov
The key enzymatic steps are hypothesized to be:
Polyketide Synthesis: A Type III Polyketide Synthase (PKS) likely catalyzes the initial condensation of acyl-CoA starters and extenders to form the aromatic core.
Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are prime candidates for introducing hydroxyl groups onto the aromatic ring at specific positions.
Halogenation: A regioselective halogenase enzyme is required to incorporate two chlorine atoms onto the phenolic ring, a rare modification in terrestrial plants.
O-Methylation: One or more O-methyltransferases (OMTs) are proposed to convert a hydroxyl group into the methoxy group present in the final molecule, using SAM as a cofactor.
Glycosylation: The process of attaching the sugar moieties is likely a two-step process involving two distinct UDP-dependent glycosyltransferases (UGTs). The first UGT attaches glucose to the phenolic aglycone, and a second UGT attaches apiose to the glucose molecule. researchgate.net
The table below outlines the hypothetical enzyme classes involved in the this compound biosynthetic pathway.
| Biosynthetic Step | Hypothetical Enzyme Class | Function |
| Aromatic Core Formation | Polyketide Synthase (PKS) | Cyclization of acyl-CoA units |
| Aromatic Ring Modification | Cytochrome P450 Monooxygenase (CYP450) | Regiospecific hydroxylation |
| Chlorination | Halogenase | Incorporation of chlorine atoms |
| Methylation | O-Methyltransferase (OMT) | Addition of methyl/methoxy groups |
| Glycosylation | UDP-Glycosyltransferase (UGT) | Attachment of sugar moieties |
Omics-Based Approaches for Biosynthetic Gene Cluster Discovery
Identifying the specific genes that encode the enzymes for this compound biosynthesis is a significant challenge, particularly as the genes for plant secondary metabolism are often not organized into the neat biosynthetic gene clusters (BGCs) found in microbes. nih.govnih.gov Modern systems biology, utilizing "omics" technologies, provides a powerful toolkit to meet this challenge. nih.govosti.gov These approaches analyze the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) to build a holistic view of the plant's metabolic network and pinpoint the relevant biosynthetic pathways. nih.gov
Transcriptomics, particularly through RNA sequencing (RNA-Seq), is a cornerstone of modern pathway discovery. jci.org This technique works on the principle of co-expression: genes involved in the same biosynthetic pathway are often switched on and off at the same time and in the same tissues. nih.gov By comparing the transcriptomes of different plant tissues (e.g., rhizomes, where this compound is abundant, versus leaves) or plants grown under different conditions, researchers can identify a set of co-expressed genes. thieme-connect.comresearchgate.net If a known pathway gene (e.g., a PKS) is identified within this set, other genes in the co-expressed group become strong candidates for the remaining unknown steps in the pathway. frontiersin.org While a full transcriptome analysis for this compound biosynthesis has not been published, a de novo transcriptome analysis of the related species Curculigo latifolia provides a valuable genetic resource for future gene discovery efforts. researchgate.net
Metabolomics aims to identify and quantify the complete set of small molecules (metabolites) within a biological sample. nih.gov Using powerful analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), scientists can create a detailed snapshot of the plant's chemistry. nih.govresearchgate.net By comparing the metabolite profiles of high- and low-producing tissues, it is possible to identify not only the final product but also potential biosynthetic intermediates that accumulate. frontiersin.org Recent metabolomic studies on Curculigo latifolia and Curculigo orchioides have successfully used LC-MS/MS and molecular networking to identify a wide array of phenolic compounds, including this compound and other structurally related molecules. researchgate.netnih.govresearchgate.net This network-based analysis is particularly powerful as it can group structurally similar compounds, helping to highlight potential precursors and byproducts in the metabolic pathway even if their exact structures are not yet known. researchgate.net
Chemoproteomics is a cutting-edge technique that uses chemistry-based molecular probes to directly identify enzymes based on their activity or binding affinity. nih.govnih.gov To find an enzyme for a specific step in the this compound pathway, a chemical probe is synthesized to mimic a hypothetical intermediate (e.g., the unchlorinated phenolic core). This probe includes a reactive group and a tag. When introduced to a protein extract from C. orchioides rhizomes, the probe will covalently bind to the active site of the enzyme that recognizes it. biorxiv.org The tagged enzyme can then be isolated and identified using mass spectrometry. This powerful approach bypasses the need for genetic information and has been successfully used to identify elusive enzymes in other complex plant biosynthetic pathways, such as that of the anticancer drug camptothecin. nih.govbiorxiv.orgbiorxiv.org This strategy holds immense potential for functionally validating the roles of candidate enzymes in the biosynthesis of this compound.
Chemical Synthesis Strategies for Curculigine C and Analogues
Retrosynthetic Analysis of the Curculigine C Skeleton
Retrosynthetic analysis is a method used in organic synthesis to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the this compound skeleton, a key disconnection strategy involves breaking the molecule down into its core components.
A common retrosynthetic approach for norlignans like this compound involves disconnecting the molecule at the ether linkage and the carbon-carbon bond connecting the two aromatic rings. This strategy simplifies the complex structure into more manageable subunits. For instance, the aglycone of this compound can be conceptually disassembled into a substituted phenol (B47542) and a side chain precursor. A plausible retrosynthetic analysis is outlined in the table below.
Table 1: Retrosynthetic Analysis of this compound Aglycone
| Target Molecule | Key Disconnections | Strategic Precursors |
|---|---|---|
| This compound Aglycone | C-O ether bond, C-C bond of the side chain | Substituted phenol, Phenylpropane derivative |
This approach allows for the separate synthesis of the key fragments, which are then coupled in the final stages of the synthesis. The stereochemistry of the molecule is a critical consideration, and synthetic strategies often incorporate asymmetric reactions to control the spatial arrangement of atoms.
Total Synthesis Approaches for this compound
Several research groups have pursued the total synthesis of this compound and its related compounds. These efforts have led to the development of various synthetic routes, each with its own set of key reactions and strategies.
The synthesis of the γ-hydroxyketone (GHK) aglycon of curculigine has been achieved through a key step involving the opening of a monosubstituted epoxide by an aryl methyl ketone enolate anion. acs.org This highlights the use of epoxide opening reactions as a crucial tool in constructing the core structure of curculigine-type molecules.
The table below summarizes some of the key strategies employed in the synthesis of this compound and its close analogues.
Table 2: Key Strategies in the Total Synthesis of Curculigine Analogues
| Synthetic Target | Key Reaction/Strategy | Reference |
|---|---|---|
| Tetramethyl 1-O-Methyl Curculigine Aglycon | Jacobsen's hydrolytic and kinetic resolution | tsijournals.comtsijournals.com |
| Tetramethyl 1-O-Methyl Curculigine Aglycon | Sharpless asymmetric dihydroxylation | tsijournals.com |
| Curculigine Aglycon (γ-hydroxyketone) | Epoxide opening by a ketone enolate anion | acs.org |
These synthetic efforts have not only provided access to these natural products for further study but have also contributed to the development of new synthetic methodologies.
Synthetic Methodologies for this compound Derivatives
The synthesis of derivatives of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the molecule, chemists can identify key functional groups responsible for its effects.
The synthesis of various chlorophenolic glucosides, including Curculigine P and Q, has been reported. mdpi.com These efforts often involve the glycosylation of a phenolic precursor, a common strategy for creating derivatives of natural products with phenolic hydroxyl groups.
The general approach for synthesizing derivatives often involves:
Modification of the aromatic rings: Introducing or altering substituents on the phenyl rings can significantly impact the electronic and steric properties of the molecule.
Variation of the glycosidic bond: In the case of glycosides, changing the sugar moiety or the anomeric configuration can affect solubility and bioavailability.
These synthetic modifications allow for the exploration of the chemical space around the core structure of this compound, potentially leading to the discovery of new compounds with enhanced or novel biological properties.
Mechanistic Investigations of Biological Activities of Curculigine C in Vitro and Preclinical Models
Cellular and Molecular Targets Identification
Curculigine C, a rare natural chlorine-containing phenolic glucoside isolated from the rhizomes of Curculigo orchioides, has been the subject of investigations to elucidate its cellular and molecular targets. mdpi.com These studies aim to understand the specific proteins and pathways through which this compound exerts its biological effects.
While specific receptor binding studies exclusively for this compound are not extensively detailed in the reviewed literature, related compounds from Curculigo species and other natural products provide insights into potential mechanisms. For instance, network pharmacology studies on Curculigo orchioides have identified potential targets for its constituent compounds, including estrogen receptors (ESR1 and ESR2) and 11 beta-hydroxysteroid dehydrogenase type 1 (HSD11B1). nih.gov This suggests that compounds within the plant, potentially including this compound, may interact with these receptors. The binding of a ligand to a receptor initiates a physiological response, and competitive inhibition can occur when an inhibitor molecule binds to the same site as the substrate, preventing the substrate from binding. cebm.nettaylorandfrancis.com
In the context of enzyme inhibition, extracts from Curculigo species have demonstrated inhibitory effects on various enzymes. For example, extracts have been shown to inhibit α-glucosidase and dipeptidyl peptidase-4 (DPP-IV), both relevant to type 2 diabetes management. researchgate.net Furthermore, studies on other natural compounds like curcumin (B1669340) have shown inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. mdpi.comnih.gov While direct inhibitory data for this compound on a wide range of enzymes is limited, the known activities of related compounds suggest this as a plausible mechanism of action.
Research indicates that compounds from Curculigo orchioides can modulate various signal transduction pathways. A network pharmacology approach revealed that the active components of C. orchioides are involved in regulating pathways such as the MAPK signaling pathway, ErbB signaling pathway, and Wnt signaling pathway. nih.gov For instance, curculigoside (B1669338), a related compound, has been shown to inhibit the Wnt/β-catenin signal transduction pathway in the context of osteoclastogenesis. mdpi.com It also affects the Akt-FoxO1 pathway, which is involved in cellular responses to oxidative stress. mdpi.com The modulation of these pathways, which are critical in cell proliferation, differentiation, and inflammation, is a key aspect of the biological activity of constituents from Curculigo orchioides.
Receptor Binding and Enzyme Inhibition Studies
Preclinical Assessment of Specific Biological Activities and Their Underlying Mechanisms
Preclinical studies, both in vitro and in animal models, have begun to shed light on the specific biological effects of this compound and related compounds, as well as the mechanisms that underpin these activities.
Chlorophenolic glucosides isolated from Curculigo orchioides, including compounds structurally related to this compound, have demonstrated a moderate effect on the proliferation of MC3T3-E1 osteoblast-like cells. japsonline.com This suggests a potential role in bone formation. The broader extracts of Curculigo species have been found to promote osteoblast proliferation and differentiation. nih.gov For example, curculigoside has been shown to enhance the proliferation and differentiation of osteoblasts. nih.gov The mechanisms often involve the activation of key signaling pathways crucial for bone development, such as the Wnt/β-catenin and bone morphogenetic protein (BMP) signaling pathways. researchgate.net Curculigoside, for instance, has been found to promote osteogenic differentiation by upregulating the expression of β-catenin. dovepress.com
| Compound/Extract | Cell Line | Observed Effect | Associated Signaling Pathway | Reference |
|---|---|---|---|---|
| Chlorophenolic glucosides | MC3T3-E1 | Moderate proliferation | Not specified | japsonline.com |
| Curculigoside | Rat calvarial osteoblasts | Increased proliferation and differentiation | Not specified | nih.gov |
| Curculigoside | Human amniotic fluid-derived stem cells | Increased osteogenic differentiation | Wnt/β-catenin | dovepress.com |
| Curculigo orchioides polysaccharide (COP70-1) | MC3T3-E1 | Promoted osteoblastic differentiation | BMP and Wnt signaling pathways | researchgate.net |
The anti-inflammatory properties of compounds from Curculigo species have been investigated in cell-based assays. A key indicator of inflammation is the production of nitric oxide (NO) by macrophages. mdpi.com Extracts from Curculigo orchioides have shown a potent inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 macrophage cells. researchgate.net This suggests that constituents of the plant, potentially including this compound, can suppress inflammatory responses. The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Furthermore, related compounds like curculigoside have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com
| Compound/Extract | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| CH2Cl2-soluble fraction of C. orchioides | RAW264.7 | LPS-induced NO production | Potent inhibition | researchgate.net |
| Curculigoside | Dexamethasone-induced rat calvarial osteoblasts | Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | Reduced levels | mdpi.com |
The antioxidant activity of compounds from Curculigo is a well-documented aspect of their biological profile. japsonline.com These compounds can neutralize harmful free radicals, which are unstable molecules that can damage cells. frontiersin.org The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net
Extracts of Curculigo orchioides have demonstrated significant radical scavenging activity against various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and nitric oxide radicals. japsonline.com Phenolic compounds are major contributors to this antioxidant activity. japsonline.com Curculigoside, for example, has been shown to protect against oxidative stress by modulating the Nrf2/NF-κB signaling pathway and the Akt-FoxO1 pathway. dovepress.comscienceopen.com These pathways are crucial for the cellular antioxidant defense system.
| Compound/Extract | Assay/Model | Mechanism/Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Methanol (B129727) extract of C. orchioides rhizomes | DPPH and nitric oxide radical scavenging | Radical scavenging | Effective scavenging | japsonline.com |
| Curculigoside | RAW264.7 cells | Nrf2/NF-κB signaling pathway | Attenuation of oxidative stress | dovepress.com |
| Curculigoside | MC3T3-E1 cells | Akt-FoxO1 pathway | Protection against excess-iron-induced oxidative stress | scienceopen.com |
Other Investigated Biological Activities of this compound and Their Molecular Basis
While specific investigations into the direct inhibitory effects of the isolated compound this compound on tyrosinase and elastase are not extensively documented in current scientific literature, research has shed light on other significant biological activities of this compound in in vitro and preclinical models. Notably, studies have pointed towards its potential anti-estrogenic and anti-allergic properties.
Anti-Estrogenic and Anti-Allergic Activities
This compound, a phenolic glycoside identified in plants of the Curculigo genus, including Curculigo latifolia and Curculigo orchioides, has been reported to possess both anti-estrogenic and anti-allergic activities. researchgate.netf1000research.comresearchgate.net These findings have primarily emerged from studies investigating the effects of compounds isolated from these plants on specific cell lines.
The anti-estrogenic activity of this compound has been observed in studies involving estrogen-responsive human breast cancer cell lines. f1000research.com This activity suggests that this compound may interfere with estrogen signaling pathways. The molecular basis for this activity likely involves the interaction of this compound with estrogen receptors (ERs), either by directly binding to the receptors and acting as an antagonist or by modulating the expression or activity of these receptors. By doing so, it could inhibit the downstream cellular processes that are stimulated by estrogen, such as cell proliferation in estrogen-dependent cancers. However, the precise molecular interactions and the specific signaling cascades affected by this compound in this context require further detailed investigation.
In addition to its anti-estrogenic potential, this compound has also been associated with anti-allergic effects. f1000research.com The molecular basis for this activity is thought to be linked to the inhibition of mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators that are central to allergic reactions. researchgate.net While the direct action of isolated this compound on mast cells has not been fully elucidated, compounds with similar phenolic structures have been shown to stabilize mast cell membranes and inhibit the signaling pathways that lead to the release of pro-inflammatory molecules. This suggests a potential mechanism whereby this compound could exert its anti-allergic effects.
It is important to note that much of the research in this area has been conducted as part of broader screenings of compounds isolated from Curculigo species. japsonline.comjapsonline.com Therefore, while these initial findings are promising, more focused studies on purified this compound are necessary to fully understand its molecular mechanisms of action and to confirm its therapeutic potential in these areas.
Structure Activity Relationship Sar Studies of Curculigine C and Its Analogues
Identification of Pharmacophoric Elements and Active Moieties
Pharmacophoric analysis of Curculigine C and related chlorophenolic glucosides has identified several key structural elements that are crucial for their biological effects, particularly their anti-osteoporotic and enzyme inhibitory activities.
The fundamental scaffold of these compounds consists of a phenolic aglycone linked to a glucose moiety. The nature and substitution pattern on the aromatic ring of the aglycone, as well as the presence of the glycosidic bond, are critical determinants of activity.
Research on a series of chlorophenolic glucosides isolated from Curculigo orchioides, including this compound, has provided valuable insights into their SAR. A comparative study of chlorophenolic glycosides and their non-chlorinated phenolic counterparts revealed that the presence of the chlorine atom significantly influences their anti-osteoporosis activity. It has been observed that chlorophenol glycosides generally exhibit higher anti-osteoporotic activity than their corresponding phenolic glycosides. mdpi.com
Further analysis of the substitution pattern on the aglycone has highlighted the importance of the positioning of both the chlorine and hydroxyl groups. For instance, it has been suggested that a chlorine atom at the C-6 position of the phenolic ring might lead to a decrease in anti-osteoporotic activity. mdpi.com Conversely, the introduction of a hydroxyl group at the C-5 position of the aglycone appears to enhance this biological effect. mdpi.com
In the context of enzyme inhibition, studies on the α-glucosidase inhibitory activity of chlorophenolic glycosides have also shed light on important structural features. The core structure of the phenolic glucoside is essential for binding to the enzyme's active site. nih.gov The number and location of hydroxyl groups on the aromatic ring, as well as the presence of the chlorine atom, modulate the binding affinity and inhibitory potency.
A study involving newly isolated Curculigine analogues, Curculigine P and Q, identified their potential as 5α-reductase inhibitors. nih.gov This suggests that the chlorophenolic glucoside scaffold can be adapted to target different enzymes, with specific substitutions determining the selectivity and potency.
Systematic Structural Modifications and Biological Activity Evaluation
The systematic modification of the this compound structure and the synthesis of its analogues have been instrumental in delineating the SAR and optimizing biological activity. These modifications typically target the phenolic aglycone, including the number and position of hydroxyl and methoxy (B1213986) groups, and the presence and location of the chlorine atom.
A study on various chlorophenolic glucosides from Curculigo orchioides, including Curculigine E, F, G, I, and K-O, demonstrated their moderate effects on the proliferation of MC3T3-E1 osteoblasts, with proliferation rates ranging from 10.1% to 15.9%. mdpi.comresearchgate.net This indicates that the core chlorophenolic glucoside structure possesses intrinsic anti-osteoporotic potential.
The evaluation of newly synthesized analogues, such as Curculigine P and Q, against 5α-reductase revealed that these compounds exhibit varying degrees of inhibitory activity. nih.gov Notably, one of the new analogues showed the most potent inhibitory effect, highlighting the successful application of structural modification to enhance a specific biological activity. nih.gov
In another study focusing on α-glucosidase inhibition, a series of isolated chlorophenolic and phenolic glycosides were evaluated. nih.gov The results showed that several compounds exhibited significant inhibitory activity, with IC50 values in the micromolar range. nih.gov The SAR analysis from this study provided a clearer understanding of the structural requirements for potent α-glucosidase inhibition by this class of compounds.
The following table summarizes the biological activities of this compound and some of its analogues:
| Compound | Biological Activity | Key Findings | Reference(s) |
| This compound | Anti-osteoporotic | Chlorophenolic glucoside structure contributes to activity. | mdpi.com |
| Curculigine E, F, G, I, K-O | Anti-osteoporotic | Moderate proliferation of osteoblasts. | mdpi.comresearchgate.net |
| Curculigine P | 5α-reductase inhibition | Potent inhibitory effect. | nih.gov |
| Curculigine Q | 5α-reductase inhibition | Varying degrees of inhibitory activity. | nih.gov |
| Various Chlorophenolic Glycosides | α-Glucosidase inhibition | Several compounds showed significant inhibition. | nih.gov |
Computational Modeling and Docking Studies for Ligand-Target Interactions
Computational modeling and molecular docking studies have provided valuable atomic-level insights into the binding mechanisms of this compound and its analogues with their respective protein targets. These in silico approaches complement experimental findings and aid in the rational design of more potent and selective inhibitors.
Molecular docking simulations have been employed to investigate the interactions of chlorophenolic glycosides with the active site of α-glucosidase. nih.gov These studies have helped to visualize the binding poses of the ligands and identify the key amino acid residues involved in the interaction. The docking results, in conjunction with the experimental inhibitory data, have been crucial in elucidating the SAR for α-glucosidase inhibition. nih.gov
In silico studies on "curculigine" (without specifying the C isomer in all cases) and related compounds have also been conducted against other targets. For example, docking analyses have been performed to predict the binding affinity of curculigine and its analogues to cyclooxygenase (COX-1 and COX-2) enzymes and urate oxidase. researchgate.net These studies provide a theoretical basis for the potential anti-inflammatory and antioxidant activities of these compounds.
The general workflow of these computational studies involves:
Homology Modeling: Building a three-dimensional model of the target protein if the crystal structure is not available.
Ligand Preparation: Generating the 3D structure of this compound or its analogues and optimizing their geometry.
Molecular Docking: Predicting the preferred binding orientation of the ligand within the active site of the protein and estimating the binding affinity (docking score).
Interaction Analysis: Visualizing and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the protein residues.
These computational approaches are powerful tools for understanding the molecular basis of the biological activities of this compound and its analogues, and for guiding the design of new derivatives with improved pharmacological profiles. dergipark.org.trlongdom.org
Advanced Analytical Quantification and Quality Control of Curculigine C
Spectrophotometric and Spectrofluorometric Quantification Techniques
While chromatographic techniques are dominant, spectrophotometric methods have historically been used for the identification and quantification of phenolic compounds. thieme-connect.comresearchgate.netthieme-connect.com UV-Visible spectrophotometry can be used to determine the total phenolic content of an extract, often employing reagents like the Folin-Ciocalteu reagent, with absorbance measured at a specific wavelength (e.g., 750 nm). mdpi.com The total content is typically expressed as gallic acid equivalents. mdpi.com Similarly, total flavonoid content can be estimated using colorimetric methods, for example, by forming a complex with aluminum chloride and measuring the absorbance. mdpi.com While these methods are simple and cost-effective, they lack specificity as they measure a whole class of compounds rather than a single analyte like Curculigine C.
Spectrofluorometry is another sensitive detection method that can be applied to fluorescent compounds. While specific spectrofluorometric assays for this compound are not widely reported, the technique has been successfully used for other plant-derived phenolics like flavonoids. For example, the fluorescence of quercetin (B1663063) can be enhanced by using surfactants, allowing for its quantification in aqueous media with low detection limits. nih.gov The applicability of this technique to this compound would depend on its intrinsic fluorescence properties or its ability to be derivatized into a fluorescent product.
Method Validation (Specificity, Linearity, Precision, Accuracy) in Complex Matrices
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ajpaonline.com According to international guidelines, key validation parameters include specificity, linearity, precision, and accuracy. elementlabsolutions.comeuropa.eu These have been rigorously assessed for methods quantifying compounds like curculigoside (B1669338) C in complex matrices such as rat plasma.
Specificity: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.comiosrphr.org In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples (e.g., plasma without the compound). elementlabsolutions.com The high selectivity of MS/MS in MRM mode provides excellent specificity. japsonline.com
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. iosrphr.org It is typically evaluated by analyzing a series of standards over a defined concentration range. europa.eu The relationship is assessed by the correlation coefficient (R² or r) of the calibration curve, which should be close to 1. nih.gov For a UPLC-MS/MS method for curculigoside C, linearity was established over the range of 1–2500 ng/mL with an R² > 0.9984.
Precision: Precision expresses the closeness of agreement between a series of measurements from the same sample. elementlabsolutions.com It is usually evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). europa.eu Precision is reported as the relative standard deviation (RSD). For the curculigoside C method, the intra-day RSD ranged from 4.10% to 5.51%, and the inter-day RSD was between 5.24% and 6.81%, indicating good precision.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is determined by analyzing samples with known concentrations (e.g., spiked plasma samples) and is expressed as the percentage of recovery or as a relative error (RE). europa.eu For the curculigoside C assay, the accuracy (RE) for intra-day and inter-day measurements ranged from -3.28% to 0.56% and -5.83% to -1.44%, respectively, demonstrating high accuracy. The extraction recovery for this method was also high, ranging from 92.14% to 95.22%.
Table 1: Validation Parameters for UPLC-MS/MS Quantification of Curculigoside C in Rat Plasma
| Validation Parameter | Concentration Range / Level | Result |
|---|---|---|
| Linearity | 1–2500 ng/mL | R² > 0.9984 |
| Lower Limit of Quantification (LLOQ) | N/A | 1 ng/mL |
| Intra-day Precision (RSD) | Low, Medium, High QC | 4.10% – 5.51% |
| Inter-day Precision (RSD) | Low, Medium, High QC | 5.24% – 6.81% |
| Intra-day Accuracy (RE) | Low, Medium, High QC | -3.28% – 0.56% |
| Inter-day Accuracy (RE) | Low, Medium, High QC | -5.83% – -1.44% |
| Recovery | Low, Medium, High QC | 92.14% – 95.22% |
Table 2: Validation Parameters for UPLC-PDA Quantification of Curculigoside (CG) and Orcinol (B57675) Glucoside (OG) researchgate.net
| Validation Parameter | Analyte | Result |
|---|---|---|
| Linearity | OG & CG | R² > 0.999 |
| Precision (RSD) | OG & CG | < 2.0% |
| Accuracy (Recovery) | OG | 97.08% – 103.60% |
| Accuracy (Recovery) | CG | 100.28% – 111.25% |
Future Research Directions and Emerging Methodologies for Curculigine C
Integration of Advanced Omics Technologies in Mechanistic Research
The complexity of biological systems requires sophisticated tools to unravel the mechanisms of action of natural compounds. Omics technologies, which facilitate the large-scale study of biological molecules, are central to the future of Curculigine C research. f1000research.comnih.gov These high-throughput methods provide a holistic view of the molecular changes induced by a compound, moving beyond single-target interactions to a systems-level understanding. nih.govfrontiersin.org
Metabolomics , the comprehensive analysis of metabolites in a biological system, has already been applied to Curculigo orchioides. tandfonline.com An untargeted metabolomic profile using Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) successfully identified numerous compounds in the plant and its in vitro cultures. tandfonline.com This approach can be specifically tailored to track the metabolic fate of this compound and identify its downstream metabolites, which may themselves be biologically active. researchgate.net
Transcriptomics and Proteomics offer deeper insights by analyzing gene expression and protein profiles, respectively. Transcriptomics has been used to identify potential targets for extracts from Curculigo capitulata, a related species, in the context of osteoporosis. nih.gov A similar approach for this compound would involve treating relevant cell lines (e.g., osteoblasts) with the compound and using RNA-sequencing to identify up- or down-regulated genes, revealing the genetic pathways it modulates. nih.gov Proteomics can then validate these findings at the protein level and uncover post-translational modifications that are critical for cell signaling. frontiersin.org
Multi-Omics Integration and Network Pharmacology represents the pinnacle of this approach, combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of a compound's activity. nih.govmdpi.com A network pharmacology study on Curculigo orchioides has already been conducted to understand its effects on osteoporosis, identifying multiple components, targets, and pathways. nih.gov Applying this powerful methodology specifically to this compound can help predict its primary and secondary targets, explain potential synergistic effects with other molecules, and prioritize pathways for further experimental validation. nih.gov
Table 1: Application of Omics Technologies in Curculigo Research
| Omics Technology | Application | Key Findings/Potential | Source |
|---|---|---|---|
| Metabolomics | Untargeted profiling of C. orchioides and its in vitro cultures using UHPLC-Q-Orbitrap HRMS. | Identified 24 compounds in callus and 27 in plantlet leaves, including key phenolics, demonstrating the viability of in vitro production. | tandfonline.com |
| Transcriptomics | Employed to predict potential targets of a C. capitulata extract for treating postmenopausal osteoporosis. | Identified differentially expressed genes, pointing towards specific biological functions and signaling pathways for investigation. | nih.gov |
| Network Pharmacology | Used to identify active components and potential targets of C. orchioides in the treatment of osteoporosis. | Identified 77 chemical components and 83 potential targets, with ESR1, ESR2, and HSD11B1 being the main targets. | nih.gov |
Exploration of Novel Biological Targets and Research Applications
While initial studies have linked Curculigo compounds to specific activities, the full therapeutic landscape of this compound remains largely unexplored. Research has shown that related chlorophenolic glucosides from C. orchioides, such as Curculigine M, N, and O, exhibit moderate proliferative effects on osteoblast cells, suggesting a potential role in bone health. japsonline.comresearchgate.net
The anti-osteoporotic potential is a significant area for future research. mdpi.com Network pharmacology studies on C. orchioides extracts have predicted that its components target key proteins in osteoporosis, such as estrogen receptor alpha (ESR1) and beta (ESR2), as well as 11 beta-hydroxysteroid dehydrogenase type 1 (HSD11B1). nih.gov Future studies should validate whether this compound directly interacts with these targets and explore its efficacy in in-vivo models of osteoporosis. nih.gov The structure-activity relationship of different curculigines could also be investigated; for example, it has been suggested that the introduction of a hydroxyl group at the C-5 position of the aglycone in chlorophenol glycosides can increase their anti-osteoporosis activity. mdpi.com
Beyond osteoporosis, the broader pharmacological profile of the Curculigo genus suggests other promising applications. mdpi.comnih.gov Extracts and isolated compounds have demonstrated a wide array of effects, including anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant activities. japsonline.commdpi.com For instance, another compound, Curculigine P, was found to have a high inhibitory potential against 5-reductase, an enzyme relevant in conditions like benign prostatic hyperplasia. mdpi.comnih.gov Each of these areas represents a new frontier for this compound research. Investigating its effects on glucose uptake in adipocytes, its ability to protect neurons from oxidative stress, or its power to inhibit inflammatory mediators like nitric oxide could uncover novel therapeutic uses. acs.org
Table 2: Potential Biological Targets and Activities for Curculigo Compounds
| Compound/Extract | Biological Target/Activity | Research Context | Source |
|---|---|---|---|
| Curculigine M, N, O | Osteoblast proliferation | Moderate proliferative effect on MC3T3-E1 cell line. | japsonline.comresearchgate.net |
| C. orchioides Extract | Estrogen Receptors (ESR1, ESR2), HSD11B1 | Predicted main targets for anti-osteoporotic effects via network pharmacology. | nih.gov |
| Curculigine P | 5-reductase inhibition | High inhibitory potential in a HaCaT-based bioassay. | mdpi.comnih.gov |
| Curculigoside (B1669338) | Akt-FoxO1 Pathway | Prevents excess-iron-induced bone loss by inhibiting this pathway. | researchgate.netmdpi.com |
| Cycloartane Triterpenoids | Nitric Oxide Production | Significant inhibitory effects on LPS-induced NO production in RAW264.7 cells. | acs.org |
Development of Sustainable Production Methods for this compound
The traditional sourcing of this compound relies on the harvesting of Curculigo orchioides rhizomes from the wild. tandfonline.com This practice is unsustainable due to the plant's slow growth and threats to its natural habitat. tandfonline.com Therefore, developing alternative, sustainable production methods is critical for ensuring a stable supply for research and potential future commercialization.
Plant tissue culture, a form of biotechnology, offers a promising solution. japsonline.com Research has demonstrated that C. orchioides can be successfully propagated in vitro using leaf explants to initiate callus and regenerate whole plantlets. tandfonline.com Crucially, metabolomic analysis confirmed that these in vitro cultures produce a rich profile of secondary metabolites, including essential phenolic compounds like orcinol (B57675) glucoside and curculigoside B, at concentrations sometimes higher than in the parent plant. tandfonline.com This indicates that callus or cell suspension cultures could be developed into bioreactors for the controlled and sustainable production of this compound.
The in vitro culture environment allows for the precise control of factors like nutrients, pH, and light, which can be optimized to maximize compound yield. japsonline.com Furthermore, the production of secondary metabolites in plant cell cultures can often be enhanced through the use of "elicitors"—compounds that stimulate defense responses in the plant cells, leading to an increased synthesis of bioactive molecules. tandfonline.com Future research should focus on optimizing the culture medium and testing various elicitors to boost the production of this compound specifically. This biotechnological approach not only provides a sustainable and scalable source of the compound but also ensures batch-to-batch consistency, which is vital for pharmaceutical development. tandfonline.comjapsonline.com
Q & A
Q. How can researchers effectively isolate and characterize Curculigine C from natural sources, considering potential co-occurring compounds?
Methodological Answer: Isolation requires sequential extraction (e.g., ethanol/water) followed by chromatographic techniques like HPLC or column chromatography to separate this compound from structurally similar compounds (e.g., Curculigine M/N/O). Characterization involves NMR spectroscopy for structural elucidation and LC-MS for purity validation . Ensure rigorous solvent optimization and cross-validate results with reference standards. For reproducibility, document solvent ratios, temperature, and pressure conditions in the "Materials and Methods" section .
Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?
Methodological Answer: Use osteoblast proliferation assays (e.g., MC3T3-E1 cell line) with MTT assays to measure mitochondrial activity, as demonstrated in studies on Curculigine compounds . Include positive controls (e.g., curculigoside) and normalize results to cell viability. For oxidative stress models, employ iron-overloaded cell lines to assess bone loss mitigation, ensuring replicates (n ≥ 3) and ANOVA for statistical significance .
Advanced Research Questions
Q. How should contradictory findings in this compound's osteogenic effects be analyzed, especially when comparing in vitro and in vivo models?
Methodological Answer: Contradictions often arise from differences in bioavailability or metabolite activity. Apply triangulation:
- Compare in vitro dose-response curves with in vivo pharmacokinetic data.
- Use micro-CT imaging in animal models to quantify bone density changes vs. in vitro mineralization rates .
- Conduct sensitivity analysis to identify confounding variables (e.g., serum proteins affecting compound stability) . Publish negative results to clarify boundary conditions .
Q. What strategies optimize experimental design for studying this compound's mechanism of action in oxidative stress-related bone loss?
Methodological Answer: Adopt the FINER framework:
- Feasible: Use CRISPR-edited osteoblast lines (e.g., Nrf2 knockouts) to test antioxidant pathway dependence.
- Novel: Combine transcriptomics (RNA-seq) with pathway enrichment analysis (KEGG/GO) to identify novel targets .
- Ethical: Follow institutional guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .
Q. How can researchers ensure reproducibility in this compound studies, particularly in statistical analysis?
Methodological Answer:
- Pre-register protocols (e.g., OSF) detailing exclusion criteria and randomization methods.
- Use open-source tools (e.g., R/Python) for data analysis, reporting effect sizes (Cohen’s d) and confidence intervals .
- Deposit raw data in repositories (e.g., Zenodo) with metadata on instrumentation (e.g., LC-MS model, calibration curves) .
Q. What systematic approaches identify research gaps in this compound's therapeutic potential?
Methodological Answer:
- Conduct a scoping review using PRISMA guidelines, prioritizing high-impact journals and excluding non-peer-reviewed sources (e.g., ) .
- Map gaps via VOSviewer keyword clustering, focusing on understudied areas like "this compound pharmacokinetics" or "synergy with bisphosphonates" .
- Validate gaps through Delphi surveys with osteoporosis experts .
Key Considerations for Methodological Rigor
- Ethical Compliance: Obtain IRB approval for human-derived cell lines and declare conflicts of interest .
- Data Transparency: Publish negative results and full spectral data (NMR, MS) in supplementary materials .
- Interdisciplinary Validation: Collaborate with statisticians for multivariate analysis and pharmacologists for translational relevance .
For detailed experimental protocols, refer to Journal of Applied Pharmaceutical Science (Vol. 13(10), 2023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
